molecular formula C19H16FN3OS B2458209 1-(4-fluorophenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)cyclopropanecarboxamide CAS No. 2034368-84-6

1-(4-fluorophenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)cyclopropanecarboxamide

Cat. No. B2458209
M. Wt: 353.42
InChI Key: VVHGQFOBNFLNOF-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and structural formula. The structure can provide insights into the compound’s potential properties and reactivity.



Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The analysis would include the starting materials, reagents, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves the study of the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reactions it undergoes can provide insights into its chemical properties and potential uses.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotation. These properties can provide insights into how the compound might behave under different conditions.


Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • Fluorinated pyrazoles are significant due to their potential as building blocks in medicinal chemistry, offering pathways for further functionalization. A synthetic strategy for new 3-amino-4-fluoropyrazoles involves monofluorination of β-methylthio-β-enaminoketones, followed by condensation with different hydrazines, highlighting their relevance in drug development processes (Surmont et al., 2011).

Pharmacological and Therapeutic Research

  • The pharmacological activities of compounds containing pyrazole and fluorophenyl groups, such as analgesic, anti-inflammatory, and antipyretic activities, have been documented. For example, a series of 1-aryl-1,6-dihydro-4H-thieno[3,4-c]pyrazol-4-ones exhibited remarkable analgesic and anti-inflammatory activities, suggesting the potential therapeutic applications of structurally related compounds (Menozzi et al., 1992).

Antibacterial and Antifungal Research

  • Pyrazinamide derivatives, including compounds with structural similarities to the chemical , have shown significant antimycobacterial activity, both in vitro and in vivo, against Mycobacterium tuberculosis. This suggests potential applications in the treatment of tuberculosis and other bacterial infections (Sriram et al., 2006).

Analytical and Structural Chemistry

  • The synthesis, analytical characterization, and differentiation of research chemicals involving the pyrazole and fluorophenyl functional groups underscore the importance of accurate structural identification for pharmacological studies. Detailed analytical methods, including chromatographic and spectroscopic techniques, are crucial for understanding the properties and potential uses of these compounds (McLaughlin et al., 2016).

Safety And Hazards

This involves studying the potential risks associated with handling and using the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

This involves predicting potential applications and areas of study for the compound based on its properties and reactivity.


Please consult with a professional chemist or a reliable source for accurate information.


properties

IUPAC Name

1-(4-fluorophenyl)-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3OS/c20-15-3-1-14(2-4-15)19(6-7-19)18(24)23-11-16-17(22-9-8-21-16)13-5-10-25-12-13/h1-5,8-10,12H,6-7,11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHGQFOBNFLNOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=NC=CN=C3C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)cyclopropanecarboxamide

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